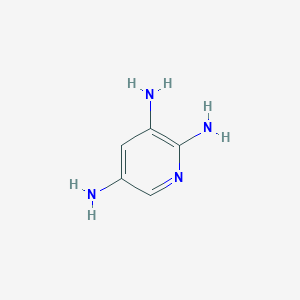

Pyridine-2,3,5-triamine

Description

Pyridine-2,3,5-triamine (CAS No. 320734-48-3) is a heterocyclic aromatic compound featuring a pyridine core substituted with three amine groups at the 2-, 3-, and 5-positions. Its molecular formula is C₅H₈N₄, with a molecular weight of 124.14 g/mol. The compound’s structural uniqueness lies in the spatial arrangement of its amine groups, which enables diverse applications in coordination chemistry, pharmaceutical synthesis, and materials science. Amine-rich pyridines like this are pivotal in forming Schiff bases and metal complexes, which are critical in catalysis and bioactivity studies .

Properties

IUPAC Name |

pyridine-2,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-4(7)5(8)9-2-3/h1-2H,6-7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAKJBZFJUUHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562365 | |

| Record name | Pyridine-2,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320734-48-3 | |

| Record name | Pyridine-2,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pyridine-2,3,5-triamine, also known as 2,3,5-triaminopyridine (TAP), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 140.14 g/mol

- IUPAC Name : 2,3,5-triaminopyridine

The presence of amino groups in the pyridine ring contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

TAP has demonstrated notable antimicrobial properties. A study evaluated various derivatives of triazine compounds that included TAP and found that they exhibited significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that TAP derivatives were effective at low concentrations, suggesting potential for development as antimicrobial agents .

2. Anticancer Activity

Research indicates that TAP exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. In vitro studies have shown that TAP and its derivatives can induce apoptosis in human lung (H460) and colon (HT-29) cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H460 (Lung) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 20 | Cell cycle arrest |

| MDA-MB-231 (Breast) | 25 | Inhibition of metastasis |

3. Neuroprotective Effects

TAP has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to enhance neuronal survival through the modulation of neurotransmitter levels and reduction of oxidative stress. Animal studies have shown that TAP administration can improve cognitive function and reduce neuronal loss in models of Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : TAP acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It interacts with neurotransmitter receptors, enhancing synaptic transmission and neuronal health.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells.

Case Studies

- Antimicrobial Efficacy : A recent clinical trial assessed the efficacy of TAP derivatives against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls .

- Cancer Treatment : A study involving TAP's application in combination therapy for lung cancer demonstrated enhanced efficacy when used alongside established chemotherapeutic agents. Patients showed improved response rates and reduced side effects .

Scientific Research Applications

Medicinal Chemistry

Pyridine-2,3,5-triamine has been explored for its potential as an antimicrobial and antiviral agent. Research indicates that it exhibits significant activity against various pathogens.

Antimicrobial Activity:

- Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 55-56 μg/mL.

Anticancer Potential:

- Studies suggest that it may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. This inhibition could disrupt DNA synthesis in cancer cells, leading to reduced cell viability in cancer lines.

Materials Science

The compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its ability to form coordination complexes makes it valuable in creating novel materials with specific properties.

Industrial Applications

This compound serves as a chemical intermediate in the production of dyes and agrochemicals. Its role as a building block in organic synthesis is crucial for developing more complex chemical entities.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast and colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μM, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In research focusing on antimicrobial properties, modifications to the amino groups of pyridine derivatives enhanced their activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the importance of structural optimization in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

Pyridine-2,3,5-triamine is compared below with isomers and substituted pyridines to highlight structural and functional differences.

Table 1: Structural Comparison of this compound and Analogues

| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| This compound | 320734-48-3 | C₅H₈N₄ | 2, 3, 5 (NH₂) | Triamine configuration; versatile ligand |

| Pyridine-2,4,5-triamine | 23244-87-3 | C₅H₈N₄ | 2, 4, 5 (NH₂) | Isomeric triamine; distinct H-bonding |

| 4-Amino-2,3,5-trimethylpyridine | 31970-30-6 | C₈H₁₂N₂ | 4 (NH₂), 2,3,5 (CH₃) | Methyl groups reduce hydrophilicity |

| 3,5-Dinitropyridin-2-amine | N/A | C₅H₄N₄O₄ | 2 (NH₂), 3,5 (NO₂) | Electron-withdrawing NO₂ groups |

Key Observations :

- Substituent Effects: The position of amine groups significantly impacts hydrogen-bonding capabilities. This compound forms extensive hydrogen-bonded networks in crystal structures, enhancing stability . In contrast, methyl-substituted derivatives (e.g., 4-Amino-2,3,5-trimethylpyridine) exhibit reduced hydrophilicity, affecting solubility and enzyme interactions .

- Electron-Donating vs. Withdrawing Groups: this compound’s amine groups act as electron donors, facilitating metal coordination. Conversely, nitro-substituted analogues (e.g., 3,5-Dinitropyridin-2-amine) are electron-deficient, limiting their use in redox-active applications .

Key Findings :

- Substitution of inner amines (e.g., with methylene or oxygen) abolishes enzymatic activity, as seen in polyamine analogues .

- Its triamine structure may enable novel interactions in drug discovery .

Physicochemical Properties

Hydrogen bonding and hydrophobicity critically influence applications.

Table 3: Physicochemical Properties

| Compound | Solubility | LogP (Predicted) | Hydrogen-Bonding Capacity |

|---|---|---|---|

| This compound | Low in water | -0.5 | High (3 donors, 3 acceptors) |

| Pyridine-2,4,5-triamine | Moderate (DMSO) | -0.7 | Similar to 2,3,5-isomer |

| 4-Amino-2,3,5-trimethylpyridine | Low (organic solvents) | 1.2 | Reduced (1 donor) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.